2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene
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Overview
Description
2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene is an organic compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a difluorobenzene ring. Sulfone derivatives are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene typically involves the reaction of 1,3-difluorobenzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The difluorobenzene ring can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the sulfonyl group.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
EAS Reactions: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include substituted difluorobenzenes with various nucleophiles.
Oxidation and Reduction: Products include sulfonic acids and sulfides.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene can be compared with other sulfone derivatives and difluorobenzene compounds:
Benzenesulfonic Acid: Similar in structure but lacks the difluorobenzene ring, making it less versatile in certain reactions.
2-[(Benzenesulfonyl)methyl]benzoic Acid: Contains a carboxylic acid group instead of the difluorobenzene ring, leading to different reactivity and applications.
Difluorobenzene Derivatives: Compounds like 1,3-difluorobenzene are simpler and lack the sulfonyl group, limiting their use in specific synthetic applications.
Properties
CAS No. |
705966-16-1 |
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Molecular Formula |
C13H10F2O2S |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C13H10F2O2S/c14-12-7-4-8-13(15)11(12)9-18(16,17)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
WALQORDYPYSHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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